(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Overview
Description
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, and phenylsulfanyl groups, and an ester linkage to a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl, methyl, and phenylsulfanyl groups. The final step involves esterification with 4-fluorobenzoic acid under appropriate conditions, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) benzoate: Lacks the fluorine atom on the benzoate ring.
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-chlorobenzoate: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-18(27-17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)26-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBQUWTYQPMJJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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